![molecular formula C19H21ClN4O3 B2704390 7-butyl-N-(4-chlorophenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide CAS No. 1021134-05-3](/img/structure/B2704390.png)
7-butyl-N-(4-chlorophenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
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Overview
Description
The compound “7-butyl-N-(4-chlorophenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide” belongs to the class of pyrrolo[2,3-d]pyrimidine derivatives . Pyrrolo[2,3-d]pyrimidine, also known as 7-deazapurine, is an interesting class of N-heterocycles that has been classified as a privileged medicinal scaffold with diverse biological activities . The pyrimidine ring is the building block of DNA and RNA, thus, one possible reason for the wide biological activities of pyrimidine-containing molecules .
Synthesis Analysis
The synthesis of pyrrolo[2,3-d]pyrimidine derivatives involves the contributions of different aromatic, aryl and alkyl substitution at the C-4 position of the 7-deazapurine ring . The synthesis of compounds was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields . Another method for the synthesis of pyrimidine derivatives involves a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization using direct β-C (sp3)–H functionalization of saturated ketones succeeded by annulation with amidines .Molecular Structure Analysis
The molecular structure of pyrrolo[2,3-d]pyrimidine derivatives is characterized by a pyrimidine ring fused with a pyrrole ring . The structure–activity relationships of a library of thirty 7H-Pyrrolo[2,3-d]pyrimidine derivatives provide insights into the contributions of different aromatic, aryl and alkyl substitution at the C-4 position of the 7-deazapurine ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrrolo[2,3-d]pyrimidine derivatives include the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 .Scientific Research Applications
- PP2 is a potent, reversible, ATP-competitive inhibitor of the Src family of protein tyrosine kinases. It specifically targets kinases such as p56lck, p59fynT, Hck, and Src with impressive inhibitory activity .
- While not widely explored, the pyrrolo[2,3-d]pyrimidine scaffold (to which PP2 belongs) has shown potential as an antitubercular agent .
- PP2 inhibits FAK activation and phosphorylation at Tyr 577, making it relevant for studies related to cell adhesion, migration, and invasion .
- PP2 potently inhibits anti-CD3-stimulated tyrosine phosphorylation of human T cells, suggesting immunomodulatory effects .
Protein Tyrosine Kinase Inhibition
Anti-Tubercular Activity
Focal Adhesion Kinase (FAK) Inhibition
Immunomodulation
Indole Derivatives and Pharmacological Activity
Kinase Selectivity and Drug Design
Future Directions
The future directions in the research of pyrrolo[2,3-d]pyrimidine derivatives involve developing new anti-TB compounds using cost-effective processes to reduce TB incidence and accomplish the End TB Strategy milestone . The study highlights the need for further exploration of the structure–activity relationships of these compounds to optimize their drug-likeness and potency .
properties
IUPAC Name |
7-butyl-N-(4-chlorophenyl)-1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN4O3/c1-4-5-10-24-15(16(25)21-13-8-6-12(20)7-9-13)11-14-17(24)22(2)19(27)23(3)18(14)26/h6-9,11H,4-5,10H2,1-3H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRNNONMEZSZWAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=CC2=C1N(C(=O)N(C2=O)C)C)C(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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